N,N'-bis(3-aminopropyl)oxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19980-60-0 |

|---|---|

Molecular Formula |

C8H18N4O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N,N'-bis(3-aminopropyl)oxamide |

InChI |

InChI=1S/C8H18N4O2/c9-3-1-5-11-7(13)8(14)12-6-2-4-10/h1-6,9-10H2,(H,11,13)(H,12,14) |

InChI Key |

OAFXJTVPAIWNGD-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

N,N'-bis(3-aminopropyl)oxamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(3-aminopropyl)oxamide is a symmetrical aliphatic diamide (B1670390) compound. Its structure, characterized by two primary amine groups and a central oxamide (B166460) core, suggests its potential utility as a versatile building block in various chemical syntheses. The presence of multiple hydrogen bond donors and acceptors imparts specific chemical properties that may be of interest in the fields of medicinal chemistry, materials science, and coordination chemistry. This technical guide provides a detailed overview of the known chemical properties and structure of this compound, alongside plausible experimental protocols for its synthesis and analysis based on established chemical principles for similar compounds.

Chemical Structure and Identification

This compound possesses a linear structure with two aminopropyl groups attached to a central oxamide moiety. The oxamide functional group consists of two amide groups directly bonded to each other.

Key Structural Features:

-

Primary Amine Groups: Two terminal -NH2 groups, which are basic and can be readily functionalized.

-

Amide Linkages: Two secondary amide groups within the oxamide core, which are generally planar and can participate in hydrogen bonding.

-

Aliphatic Chains: Two propyl chains providing flexibility to the molecule.

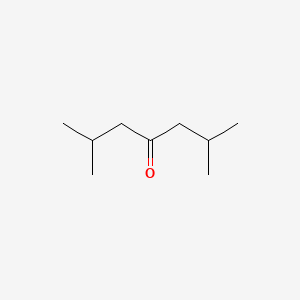

Below is a diagram illustrating the logical relationship of the functional groups within the this compound molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H18N4O2 | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 19980-60-0 | [1] |

| Canonical SMILES | C(CN)CNC(=O)C(=O)NCCCN | [1] |

| InChI | InChI=1S/C8H18N4O2/c9-3-1-5-11-7(13)8(14)12-6-2-4-10/h1-6,9-10H2,(H,11,13)(H,12,14) | [1] |

| InChIKey | OAFXJTVPAIWNGD-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 110 Ų | [1] |

| XLogP3 | -1.9 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 7 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the scientific literature. However, based on general organic chemistry principles for the synthesis of symmetrical oxamides and the analysis of polyamines, the following protocols are proposed.

Synthesis and Purification Workflow

A common method for the synthesis of symmetrical N,N'-disubstituted oxamides is the reaction of a primary amine with diethyl oxalate (B1200264). The following workflow outlines a plausible synthetic and purification procedure for this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diaminopropane (2.0 equivalents) in a suitable solvent such as ethanol.

-

Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.0 equivalent) to the stirred solution of the diamine at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion, the solid product, this compound, is expected to precipitate from the reaction mixture. The precipitate can be collected by vacuum filtration.

-

Purification:

-

Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and soluble impurities.

-

For further purification, recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture thereof) can be employed.

-

-

Drying and Characterization: Dry the purified product under vacuum to remove residual solvent. The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow

The analysis of this compound, which contains primary amine groups, can be effectively carried out using High-Performance Liquid Chromatography (HPLC) after derivatization.

Detailed Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or methanol).

-

Derivatization: To an aliquot of the sample solution, add a derivatizing reagent such as dansyl chloride or benzoyl chloride in the presence of a base (e.g., sodium bicarbonate or sodium hydroxide) to react with the primary amine groups. This step is crucial for enhancing the detectability of the analyte by UV or fluorescence detectors.

-

Extraction: After the derivatization reaction is complete, extract the derivatized product into an immiscible organic solvent like ethyl acetate or chloroform.

-

Solvent Evaporation and Reconstitution: Evaporate the organic layer to dryness, for example, under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.

-

HPLC Analysis:

-

Column: A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often used for good separation.

-

Detection: Set the detector (UV or fluorescence) to the wavelength of maximum absorbance or emission of the chosen derivative.

-

Quantification: Inject the prepared sample into the HPLC system. The concentration of this compound in the original sample can be determined by comparing the peak area with a standard calibration curve.

-

Signaling Pathways and Biological Activity

As of the current literature review, there is no specific information available detailing the involvement of this compound in any biological signaling pathways or its specific applications in drug development. Its structural similarity to polyamines, which are known to play crucial roles in various cellular processes, suggests that it could potentially interact with biological systems. However, dedicated studies are required to elucidate any such activities.

Conclusion

This compound is a chemical compound with a well-defined structure that offers potential for further investigation and application in various scientific domains. While comprehensive experimental data on its physicochemical properties are currently lacking, its structural features provide a basis for predicting its chemical behavior. The proposed synthetic and analytical protocols, derived from established methodologies for similar compounds, offer a starting point for researchers interested in working with this molecule. Future studies are warranted to explore its physical properties, reactivity, and potential biological activities to fully realize its scientific potential.

References

N,N'-bis(3-aminopropyl)oxamide (CAS 19980-60-0): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-aminopropyl)oxamide, identified by the CAS number 19980-60-0, is a chemical compound whose publicly available experimental data is limited. This document summarizes the existing information, primarily from computational sources, and highlights the current knowledge gaps regarding its physicochemical properties, synthesis, and biological activity. Due to the scarcity of detailed experimental data, this guide serves as a foundational overview rather than an in-depth technical whitepaper.

Chemical Identity and Computed Properties

This compound is a diamide (B1670390) compound featuring two primary amine groups. Its structure suggests potential for hydrogen bonding and coordination chemistry. The fundamental identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 19980-60-0 | PubChem |

| Molecular Formula | C₈H₁₈N₄O₂ | PubChem |

| Molecular Weight | 202.25 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C(CN)CNC(=O)C(=O)NCCCN | PubChem |

| InChI Key | OAFXJTVPAIWNGD-UHFFFAOYSA-N | PubChem |

| Computed XLogP3-AA | -2.2 | PubChem |

| Computed Hydrogen Bond Donor Count | 4 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 4 | PubChem |

| Computed Rotatable Bond Count | 7 | PubChem |

| Computed Exact Mass | 202.14297583 g/mol | PubChem |

| Computed Monoisotopic Mass | 202.14297583 g/mol | PubChem |

| Computed Topological Polar Surface Area | 118 Ų | PubChem |

| Computed Heavy Atom Count | 14 | PubChem |

Note: The properties listed in the table above are computationally derived and have not been experimentally verified in publicly accessible literature.

Synthesis

Conceptual Synthetic Pathway

A plausible method for the synthesis of this compound would involve the reaction of diethyl oxalate (B1200264) with an excess of 1,3-diaminopropane. This is a standard amidation reaction where the amine acts as a nucleophile, attacking the carbonyl carbons of the ester.

Molecular weight and formula of N,N'-bis(3-aminopropyl)oxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-aminopropyl)oxamide is a chemical compound with potential applications in various scientific fields. This guide provides a summary of its core chemical properties. However, a comprehensive review of available scientific literature and chemical databases reveals a notable absence of detailed experimental protocols for its synthesis, as well as a lack of published data regarding its specific biological activities, signaling pathways, and quantitative experimental results. This document outlines the known information and highlights the current gaps in the scientific understanding of this compound.

Core Chemical Properties

This compound is an organic molecule characterized by a central oxamide (B166460) core flanked by two aminopropyl chains.

Molecular Formula and Weight

The fundamental chemical attributes of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₄O₂ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 19980-60-0 | [1] |

Synthesis and Experimental Protocols

A generalized conceptual workflow for the synthesis of a bisamide, which could potentially be adapted for this compound, is presented below. This is a hypothetical pathway and has not been experimentally validated for this specific compound.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or the signaling pathways associated with this compound. While the broader class of polyamines and their derivatives are known to play roles in various biological processes, the specific effects of this compound remain uninvestigated. The potential for this molecule in drug development is therefore speculative and would require significant foundational research.

The diagram below illustrates a generic logical relationship for investigating the unknown biological functions of a compound like this compound.

Caption: Logical workflow for determining the biological activity of an uncharacterized compound.

Quantitative Data

Due to the absence of published experimental studies on this compound, there is no quantitative data available to be summarized in a tabular format. This includes, but is not limited to, data related to its efficacy, toxicity, pharmacokinetic properties, or in vitro and in vivo activity.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule. While its basic chemical properties are known, the lack of detailed synthetic protocols and the complete absence of biological data represent a significant knowledge gap. For researchers and professionals in drug development, this compound presents an opportunity for novel investigation. Future research should prioritize the development of a robust and scalable synthesis method, followed by comprehensive screening to determine any potential biological activities. Such studies would be the foundational step in understanding the potential utility of this compound in scientific and therapeutic applications.

References

Spectroscopic and Synthetic Profile of N,N'-bis(3-aminopropyl)oxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N,N'-bis(3-aminopropyl)oxamide, a molecule of interest in various research and development domains. Due to the current absence of publicly available experimental spectroscopic data, this document presents predicted values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed, plausible experimental protocol for its synthesis and subsequent spectroscopic characterization is provided, based on established chemical principles and literature precedents for similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.2 | Broad Singlet | 2H | -NH-C=O |

| ~3.15 | Quartet | 4H | -CH₂-NH-C=O |

| ~2.55 | Triplet | 4H | -CH₂-NH₂ |

| ~1.55 | Quintet | 4H | -CH₂-CH₂-CH₂- |

| ~1.30 | Broad Singlet | 4H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~160.5 | C=O |

| ~39.0 | -CH₂-NH₂ |

| ~37.5 | -CH₂-NH-C=O |

| ~31.0 | -CH₂-CH₂-CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (amine and amide) |

| 2930 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1550 | Strong | N-H bend (Amide II) |

| 1470 - 1440 | Medium | C-H bend (scissoring) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 202.14 | 100 | [M]⁺ (Molecular Ion) |

| 185.12 | 40 | [M-NH₃]⁺ |

| 113.08 | 60 | [H₂N(CH₂)₃NHCO]⁺ |

| 88.06 | 75 | [H₂N(CH₂)₃NH₂]⁺ |

| 73.06 | 50 | [H₂N(CH₂)₃]⁺ |

| 44.05 | 90 | [H₂N=CH₂]⁺ |

Experimental Protocols

The following section details a proposed methodology for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is based on the common method of synthesizing oxamides through the reaction of a diamine with diethyl oxalate (B1200264).

Materials:

-

Diethyl oxalate

-

Ethanol (absolute)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diaminopropane (2 equivalents) in absolute ethanol.

-

To this stirring solution, add diethyl oxalate (1 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

If precipitation is not significant, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound in a vacuum oven.

-

Determine the yield and characterize the product using spectroscopic methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

The purified compound should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Tetramethylsilane (TMS) can be used as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should be obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.

-

High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility and Stability of N,N'-bis(3-aminopropyl)oxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and predicted solubility and stability of N,N'-bis(3-aminopropyl)oxamide. Due to the limited availability of specific experimental data for this compound, this document outlines the expected solubility and stability based on the general characteristics of structurally related acyclic diamides. Furthermore, it provides detailed, adaptable experimental protocols for determining these key parameters, which are crucial for applications in research, particularly in drug development.

Introduction to this compound

This compound is a chemical compound with the molecular formula C8H18N4O2.[1][2] It features a central oxamide (B166460) core flanked by two aminopropyl arms. The presence of both amide and amine functional groups suggests its potential for forming multiple hydrogen bonds, which significantly influences its solubility and stability. Understanding these properties is fundamental for its handling, formulation, and application in various scientific contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H18N4O2 | [1][2] |

| Molecular Weight | 202.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 19980-60-0 | [1] |

| Computed XLogP3-AA | -1.9 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 7 | [1] |

Note: The properties listed are computationally derived and sourced from PubChem.[1]

Predicted Solubility Profile

The molecule possesses both polar (amide and amine groups) and non-polar (propylene chains) regions. The primary amine and secondary amide functionalities can act as both hydrogen bond donors and acceptors, suggesting good solubility in polar protic solvents like water and alcohols. The presence of the hydrocarbon linkers might impart some solubility in less polar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The presence of multiple amine and amide groups allows for extensive hydrogen bonding with water molecules. |

| Methanol/Ethanol | Soluble | Polar protic solvents that can engage in hydrogen bonding with the solute. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of accepting hydrogen bonds and dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with good solvating power for amides. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | A less polar solvent, likely to have limited interaction with the polar functional groups of the molecule. |

| Hexane | Insoluble | A non-polar solvent, unlikely to dissolve a polar compound like this compound. |

Predicted Stability Profile

The stability of this compound is a critical parameter for its storage and application. Potential degradation pathways could involve hydrolysis of the amide bonds or oxidation of the amine groups.

-

pH Stability: The amide linkages are susceptible to hydrolysis under both acidic and basic conditions, although amides are generally more stable to hydrolysis than esters. The rate of hydrolysis is expected to increase at extreme pH values and elevated temperatures. The terminal primary amine groups will be protonated at acidic pH, which may influence the overall stability and solubility.

-

Thermal Stability: Thermal degradation of similar amide-containing structures often involves decomposition of the amide bond and cleavage of the alkyl chains at elevated temperatures.[3][4][5] A thermogravimetric analysis (TGA) would be necessary to determine the precise decomposition temperature.

-

Photostability: While the molecule does not contain significant chromophores that absorb in the near-UV or visible range, exposure to high-energy light, especially in the presence of photosensitizers, could potentially lead to degradation.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it using a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. This can be achieved using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Forced degradation studies are essential to identify potential degradation products and pathways.[6]

References

An In-depth Technical Guide to N,N'-bis(3-aminopropyl)oxamide: A Versatile Tetradentate Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-aminopropyl)oxamide is a flexible tetradentate ligand capable of forming stable complexes with various transition metals, most notably copper(II) and palladium(II). Its four donor sites, comprising two amine and two deprotonated amide nitrogens, allow it to act as a strong chelating agent. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and coordination chemistry of this compound and its metal complexes. Furthermore, it explores the potential of these complexes in drug development, particularly in the realms of antimicrobial and anticancer applications, by examining the established mechanisms of action for similar metal complexes. Detailed experimental protocols for the synthesis of the ligand and its copper(II) complex are provided, alongside a compilation of relevant physicochemical data to facilitate further research and development.

Introduction

This compound, hereafter referred to as H₂L (where H₂ indicates the two dissociable amide protons), is a member of the versatile oxamide (B166460) family of ligands. The presence of two terminal aminopropyl arms appended to the central oxamide backbone imparts significant conformational flexibility, allowing it to coordinate to a single metal center in a square planar or distorted square pyramidal geometry. The deprotonation of the two amide nitrogens upon coordination results in a neutral, highly stable complex. This feature, combined with the tetradentate nature of the ligand, has made H₂L and its derivatives subjects of interest in coordination chemistry and materials science.

Recent attention has also turned towards the biological applications of metal complexes derived from oxamide-based ligands. The ability of metals like copper and palladium to participate in redox reactions and bind to biological macromolecules makes their complexes with ligands like H₂L promising candidates for the development of novel therapeutic agents. This guide aims to consolidate the existing knowledge on H₂L and its complexes to serve as a foundational resource for researchers in these fields.

Synthesis and Coordination Chemistry

The synthesis of this compound is typically achieved through a condensation reaction between diethyl oxalate (B1200264) and an excess of 1,3-diaminopropane (B46017). The coordination of H₂L to metal ions such as copper(II) and palladium(II) generally proceeds by the deprotonation of the amide protons, leading to the formation of a neutral [M(L)] complex.

Coordination Environment

As a tetradentate ligand, H₂L coordinates to a metal center through its four nitrogen atoms. The resulting complex typically adopts a square planar geometry, which is particularly favored by d⁸ metal ions like Pd(II) and to a large extent by Cu(II). The deprotonated amide nitrogens form strong covalent bonds with the metal, contributing to the high stability of the resulting chelate. In some cases, particularly with copper(II), the coordination geometry can be distorted towards a square pyramid or an octahedron through the axial coordination of solvent molecules or counter-ions.

Experimental Protocols

Synthesis of this compound (H₂L)

This protocol is adapted from the synthesis of the closely related N,N'-bis(3-aminopropyl)ethanediamide.

Materials:

-

Diethyl oxalate

-

1,3-diaminopropane

-

Absolute ethanol (B145695)

-

Ice bath

Procedure:

-

A solution of diethyl oxalate (0.1 mol) in 20 mL of absolute ethanol is prepared.

-

In a separate flask, a solution of 1,3-diaminopropane (0.3 mol, 3-fold excess) in 30 mL of absolute ethanol is prepared and cooled in an ice bath.

-

The diethyl oxalate solution is added dropwise to the cooled 1,3-diaminopropane solution with constant stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

-

The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of [Cu(L)] Complex

Materials:

-

This compound (H₂L)

-

Copper(II) salt (e.g., CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O)

-

Methanol (B129727) or Ethanol

-

A base (e.g., NaOH or triethylamine)

Procedure:

-

Dissolve the H₂L ligand (1 mmol) in methanol (20 mL).

-

In a separate flask, dissolve the copper(II) salt (1 mmol) in methanol (20 mL).

-

Add the copper(II) solution to the ligand solution with stirring.

-

Slowly add a methanolic solution of the base (2 mmol) to the mixture to facilitate the deprotonation of the oxamide nitrogens.

-

The color of the solution should change, indicating complex formation.

-

The reaction mixture is stirred for several hours at room temperature.

-

The resulting colored precipitate is collected by filtration, washed with methanol, and dried.

Physicochemical Data

The following tables summarize key physicochemical data for this compound and its representative metal complexes, compiled from various sources. Data for closely related structures are included where specific data for the title compound is unavailable and are noted accordingly.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈N₄O₂ |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 19980-60-0 |

| Appearance | White solid |

| Melting Point | Data not available |

| Solubility | Soluble in polar solvents |

Table 2: Physicochemical Data for Metal Complexes of this compound and Related Ligands

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) (ν(C=O), ν(M-N)) |

| [Cu(L)] | Blue/Violet | Low (non-electrolyte) | ~1.8 - 2.2 | ~1600-1620, ~450-500 |

| [Pd(L)] | Yellow/Orange | Low (non-electrolyte) | Diamagnetic | ~1610-1630, ~480-520 |

| --INVALID-LINK--₂[1] | Blue | 251 (in water) | - | 1629 |

Data for --INVALID-LINK--₂ is for the deprotonated form of this compound.

Table 3: Selected Crystallographic Data for --INVALID-LINK--₂ [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.503(4) |

| b (Å) | 7.614(1) |

| c (Å) | 10.407(3) |

| β (°) | 98.43(3) |

| Cu-N(amide) (Å) | 1.955(6) |

| Cu-N(amine) (Å) | 1.999(7) |

Role in Drug Development

While specific studies on the drug development applications of this compound complexes are limited, the broader class of copper and palladium complexes with tetradentate amine and amide ligands has shown significant promise as antimicrobial and anticancer agents. The biological activity of these complexes is generally attributed to the coordinated metal ion, with the ligand serving to modulate the stability, lipophilicity, and reactivity of the complex.

Antimicrobial Activity

Copper complexes are known to possess antimicrobial properties through multiple mechanisms.[2][3] The complex can interact with the bacterial cell membrane, altering its permeability and leading to cell death.[3] A key mechanism involves the generation of reactive oxygen species (ROS) through Fenton-like reactions.[4] The Cu(II)/Cu(I) redox couple can catalyze the production of highly reactive hydroxyl radicals from hydrogen peroxide, which can subsequently damage DNA, proteins, and lipids.[4]

Anticancer Activity

Palladium(II) complexes, being isoelectronic and isostructural with platinum(II) complexes like cisplatin, have been extensively investigated as potential anticancer agents.[5] A primary mechanism of action is their interaction with DNA. The square planar geometry of [Pd(L)] would be conducive to intercalation between DNA base pairs or coordination to the nitrogen atoms of the DNA bases, leading to distortions in the DNA structure that can inhibit replication and transcription, ultimately triggering apoptosis.[6]

Similar to copper complexes, palladium complexes can also induce cancer cell death through the generation of ROS and the subsequent oxidative stress.[7] Furthermore, these complexes can interact with and inhibit the function of key cellular enzymes, such as topoisomerases and protein kinases, which are crucial for cancer cell survival and proliferation.

Conclusion

This compound is a highly adaptable tetradentate ligand that forms stable, neutral complexes with copper(II) and palladium(II). Its straightforward synthesis and predictable coordination behavior make it an attractive building block for the design of novel metal-based compounds. While the exploration of the biological activities of its specific complexes is still in its nascent stages, the well-established antimicrobial and anticancer properties of related copper and palladium complexes suggest that this compound-metal complexes are promising candidates for future drug development. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for further research into the therapeutic potential of this versatile ligand system. Future work should focus on the detailed biological evaluation of these specific complexes and the elucidation of their precise mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance [mdpi.com]

- 5. Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Exploring the antitumor effects of Pd(II) complexes with nitrogen donor ligands towards breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium (II) Complex Enhances ROS-Dependent Apoptotic Effects via Autophagy Inhibition and Disruption of Multiple Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of N,N'-bis(3-aminopropyl)oxamide in Advanced Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

N,N'-bis(3-aminopropyl)oxamide is a diamine compound featuring a central oxamide (B166460) group flanked by two aminopropyl chains. This unique molecular architecture, possessing both amide and primary amine functionalities, imparts a range of desirable properties that make it a valuable building block in the synthesis of advanced materials. Its ability to act as a crosslinking agent, a monomer in polymerization reactions, and a chelating agent for metal ions has led to its investigation in diverse fields of materials science, including high-performance polymers, environmental remediation, and potentially, drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C8H18N4O2 and a molecular weight of 202.25 g/mol [1][2]. Its structure is characterized by the presence of two primary amine groups and two amide linkages, which are responsible for its chemical reactivity and potential for hydrogen bonding.

| Property | Value | Reference |

| Molecular Formula | C8H18N4O2 | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 19980-60-0 | [1][2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the aminolysis of a dialkyl oxalate (B1200264), such as diethyl oxalate, with a primary amine, in this case, 1,3-diaminopropane[3]. This method is often preferred for its cost-effectiveness and the relatively easy handling of the starting materials[3].

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl oxalate

-

1,3-Diaminopropane (B46017) (excess)

-

Ethanol (B145695) (solvent)

-

Non-nucleophilic base (e.g., triethylamine, optional, to scavenge acid impurities)

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl oxalate in ethanol.

-

Add a molar excess (at least two equivalents) of 1,3-diaminopropane to the solution. The use of excess amine helps to drive the reaction to completion and minimize the formation of mono-substituted byproducts[3].

-

Optionally, a non-nucleophilic base can be added to neutralize any acidic impurities that may be present[3].

-

Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum to obtain this compound as a white solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching of the primary amines and amide groups, C=O stretching of the amide, and C-N stretching.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point indicates high purity.

Applications in Materials Science

The bifunctional nature of this compound makes it a versatile component in the development of various polymeric materials.

Curing Agent for Epoxy Resins

The primary amine groups of this compound can react with the epoxide rings of epoxy resins, leading to the formation of a crosslinked thermoset polymer network[4][5]. The presence of the rigid oxamide group and the potential for hydrogen bonding through the amide linkages can contribute to enhanced mechanical and thermal properties of the cured epoxy.

Monomer for Polyamides and Poly(amide-imide)s

This compound can be used as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyamides. The incorporation of the oxamide linkage into the polymer backbone can enhance thermal stability and improve mechanical properties due to increased hydrogen bonding and chain rigidity[2][7][8].

While specific data for polyamides derived from this compound is limited, studies on similar aromatic polyamides and poly(amide-imide)s demonstrate that the inclusion of rigid and hydrogen-bonding moieties leads to high glass transition temperatures (Tg) and decomposition temperatures[7][8]. For instance, novel polyamides have shown 10% weight loss temperatures in the range of 350-523°C[9].

Heavy Metal Ion Adsorption

The nitrogen and oxygen atoms in the amine and amide groups of this compound can act as coordination sites for heavy metal ions[10][11]. This chelating ability makes it a promising candidate for the development of adsorbent materials for the removal of heavy metals from wastewater. The molecule can be grafted onto a solid support, such as silica (B1680970) or a polymer matrix, to create a functionalized adsorbent.

While direct adsorption data for this compound is not extensively reported, amine-functionalized adsorbents have shown significant efficacy in removing heavy metal ions like copper, lead, and cadmium from aqueous solutions[1][4]. The adsorption capacity is influenced by factors such as pH, contact time, and the initial concentration of the metal ions.

Potential in Drug Delivery Systems

The biocompatibility and functional groups of this compound suggest its potential use in the development of drug delivery systems. It could be incorporated into hydrogels or other polymer networks designed for the controlled release of therapeutic agents[12][13][14][15][16]. The amine groups can be used for further functionalization, such as attaching targeting ligands or stimuli-responsive moieties. While no direct studies on the use of this compound in drug delivery have been found, the development of hydrogels from similar amine-containing monomers is an active area of research[12][13][14][15][16]. The biocompatibility of such materials would need to be thoroughly investigated.

Conclusion

This compound is a versatile chemical compound with significant potential in materials science. Its unique structure, combining flexible aminopropyl chains with a rigid, hydrogen-bonding oxamide core, makes it a valuable component for enhancing the thermal and mechanical properties of polymers such as epoxy resins and polyamides. Furthermore, its chelating ability opens up possibilities for its use in environmental applications, such as heavy metal remediation. While its application in drug delivery is still speculative, the functional groups present in the molecule provide a platform for further research and development in this area. Further quantitative studies are needed to fully elucidate the performance of materials derived from this compound and to realize its full potential in various advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H18N4O2 | CID 4552223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Polyether Amine Canopy Structure on Heavy Metal Ions Adsorption of Magnetic Solvent-Free Nanofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure of new bicopper(II) complexes bridged by N-(2- aminopropyl)-N'-(2-oxidophenyl)oxamide: the effects of terminal ligands on structures, anticancer activities and DNA-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]

- 14. tips.sums.ac.ir [tips.sums.ac.ir]

- 15. benchchem.com [benchchem.com]

- 16. Advancement in nanogel formulations provides controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Synthesis of N,N'-bis(3-aminopropyl)oxamide: A Journey Through its Discovery and Chemical Evolution

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the synthesis of key chemical entities is paramount. This in-depth technical guide delves into the discovery and historical development of the synthesis of N,N'-bis(3-aminopropyl)oxamide, a molecule with significant potential in various scientific domains. This document provides a thorough examination of its synthetic pathways, complete with detailed experimental protocols and a comparative analysis of quantitative data.

Discovery and Early Synthesis: A Foundation in Amine Chemistry

The discovery of this compound is rooted in the classical understanding of the reactivity of primary amines with dialkyl oxalates. This fundamental reaction, often referred to as the Hofmann amine separation method, has long been used to differentiate primary, secondary, and tertiary amines. The reaction of a primary amine with diethyl oxalate (B1200264) characteristically yields a solid N,N'-disubstituted oxamide (B166460), a principle that lays the groundwork for the synthesis of the target molecule.

Core Synthetic Pathway: Diethyl Oxalate and 1,3-Diaminopropane (B46017)

The primary and most direct route to this compound involves the condensation reaction between diethyl oxalate and 1,3-diaminopropane. This reaction proceeds in a stepwise manner, with the initial formation of a mono-substituted intermediate, ethyl N-(3-aminopropyl)oxamate, followed by the reaction of the second amino group to form the final bis-amide product.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, based on established principles of oxamide formation.

Materials:

-

Diethyl oxalate

-

1,3-Diaminopropane

-

Ethanol (B145695) (absolute)

-

Diethyl ether

Procedure:

-

A solution of diethyl oxalate (1 mole) in absolute ethanol (200 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

A solution of 1,3-diaminopropane (2.2 moles, a slight excess to ensure complete reaction) in absolute ethanol (100 mL) is added dropwise to the stirred diethyl oxalate solution at room temperature over a period of 1 hour.

-

Upon addition, a white precipitate of this compound begins to form.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

-

The white precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and byproducts.

-

The product is then washed with diethyl ether and dried in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data and Characterization

The yield and purity of the synthesized this compound can be influenced by factors such as the stoichiometry of the reactants, reaction temperature, and solvent choice.

| Parameter | Value/Observation |

| Molar Ratio (Diaminopropane:Diethyl Oxalate) | 2.2 : 1 |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 3-4 hours |

| Typical Yield | > 90% |

| Appearance | White crystalline solid |

| Melting Point | Not widely reported, requires experimental determination |

| Solubility | Sparingly soluble in common organic solvents |

The characterization of this compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the structure by identifying the different proton and carbon environments, and Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic amide C=O and N-H stretching vibrations.

Alternative Synthetic Approaches and Historical Context

While the direct condensation of diethyl oxalate and 1,3-diaminopropane remains the most straightforward and likely the earliest method of synthesis, it is worth noting the synthesis of structurally similar compounds for historical and comparative context. For instance, the synthesis of N,N'-bis(3-aminopropyl)-1,2-ethanediamine has been detailed in patent literature, often involving a two-step process:

-

Cyanoethylation: Reaction of a diamine (in this case, ethylenediamine) with acrylonitrile (B1666552) to form the dinitrile precursor, N,N'-bis(2-cyanoethyl)ethylenediamine.

-

Hydrogenation: Catalytic reduction of the dinitrile to the corresponding diamine.

This alternative pathway highlights a different strategy for constructing such polyamine structures, which could, in principle, be adapted for the synthesis of this compound, although it would be a more complex and less direct route.

Logical Workflow for Synthesis and Analysis

The overall process for synthesizing and characterizing this compound can be summarized in the following workflow:

Conclusion

The synthesis of this compound is a straightforward and efficient process, primarily achieved through the well-established reaction of diethyl oxalate with 1,3-diaminopropane. While the specific historical discovery of this compound is not prominently documented, its synthesis is a clear application of fundamental organic chemistry principles. The detailed protocol and comparative data provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this and related polyamine compounds. Further research into its physical and chemical properties will undoubtedly expand its utility in various fields, including materials science and drug development.

N,N'-bis(3-aminopropyl)oxamide Derivatives: A Technical Guide to Their Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-aminopropyl)oxamide serves as a compelling and versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide explores the potential of its derivatives in drug discovery, drawing insights from the broader class of bisamide compounds and related structures. While research on specific this compound derivatives is an emerging field, the established biological activities of analogous compounds suggest significant potential in oncology, infectious diseases, and virology. This document outlines general synthetic strategies, potential mechanisms of action, and key experimental protocols for the evaluation of these promising compounds.

Introduction

The bisamide functional group is a prevalent motif in a multitude of biologically active molecules, contributing to their structural rigidity and capacity for hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets. The this compound core combines this bisamide unit with flexible aminopropyl side chains, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. The terminal primary amine groups can be readily functionalized to introduce diverse substituents, thereby enabling the exploration of a vast chemical space to optimize target affinity and selectivity. This guide provides a comprehensive overview of the synthetic approaches, potential biological activities, and evaluation methodologies for derivatives of this promising scaffold.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through several established organic chemistry reactions. A generalized synthetic workflow is depicted below. The primary methods involve the acylation of the terminal amino groups of the parent this compound molecule.

A typical synthetic process begins with the reaction of a suitable starting material to form the core structure, followed by the derivatization of the terminal amines.

Experimental Protocol: General Synthesis of N-Substituted Derivatives

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

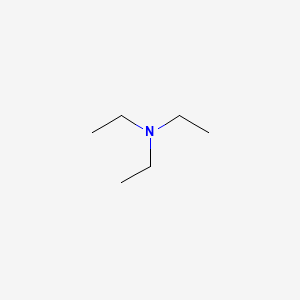

Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (2.2 equivalents), to the solution and stir at room temperature.

-

Acylation: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride) (2.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Therapeutic Applications

While specific biological data for this compound derivatives are limited, the broader class of bisamides has demonstrated significant potential in various therapeutic areas.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of bisamide derivatives against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular processes such as DNA replication or cell cycle progression. The structural features of the this compound scaffold, particularly its ability to act as a ligand for metal ions, suggest that its derivatives could also function as effective anticancer agents.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tertiary Amide Derivative | MGC803 (Gastric Cancer) | 0.094 | [1] |

| Fenamate Amide Analog | HT-29 (Colon Cancer) | 6.58 | [2] |

| Fenamate Amide Analog | PC-3 (Prostate Cancer) | 7.92 | [2] |

| Fenamate Amide Analog | MDA-MB-231 (Breast Cancer) | 10.67 | [2] |

Table 1: Anticancer Activity of Related Amide Derivatives

Antimicrobial Activity

Amide and bisamide derivatives have been extensively investigated for their antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with other vital microbial processes. The this compound scaffold provides a framework for the development of novel antimicrobial agents.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-Benzamide Derivative | Bacillus subtilis | 6.25 | [3] |

| N-Benzamide Derivative | Escherichia coli | 3.12 | [3] |

| Ciprofloxacin Amide Derivative | Staphylococcus aureus | 0.35 | [4] |

| Ciprofloxacin Amide Derivative | Escherichia coli | 0.42 | [4] |

Table 2: Antimicrobial Activity of Related Amide Derivatives

Antiviral Activity

Recent research has highlighted the potential of bisamide derivatives as antiviral agents. For instance, a series of bisamides were identified as inhibitors of cyclophilin A, a host protein implicated in the replication of several viruses, including the Hepatitis C virus (HCV)[5]. This suggests that this compound derivatives could be explored for their potential to inhibit viral replication through similar mechanisms. One particular bisamide derivative, designated as 7e in the study, exhibited a 50% effective concentration (EC50) of 5.3 µM against HCV[5].

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are yet to be elucidated. However, based on the activities of related compounds, several putative mechanisms can be proposed. For anticancer applications, these may include the induction of apoptosis through the activation of caspase cascades or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentrations.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct evidence of the biological activities of its derivatives is currently limited, the extensive research on related bisamide compounds strongly suggests their potential as anticancer, antimicrobial, and antiviral agents. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to elucidate their structure-activity relationships, identify lead compounds, and unravel their mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

N,N'-bis(3-aminopropyl)oxamide: A Technical Health and Safety Guide

Disclaimer: This document provides a summary of available health and safety information for N,N'-bis(3-aminopropyl)oxamide (CAS No. 19980-60-0). It is intended for researchers, scientists, and drug development professionals. A significant lack of comprehensive, publicly available safety, and toxicological data for this specific compound necessitates a cautious approach. Information from structurally related compounds is presented for analogy and hazard awareness but should not be considered as direct data for this compound.

Chemical Identification and Properties

This compound is a diamide (B1670390) compound containing two primary amine functional groups. Its structure suggests potential for corrosive properties and biological activity typical of polyamines.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 19980-60-0[1] |

| Molecular Formula | C₈H₁₈N₄O₂[1] |

| IUPAC Name | This compound[1] |

| Synonyms | N1,N1'-Bis(3-aminopropyl)oxalamide |

Table 2: Computed Physical and Chemical Properties

Note: The following data are computationally derived and have not been experimentally verified.

| Property | Value | Source |

| Molecular Weight | 202.25 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | -1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 202.14297583 Da | PubChem[1] |

| Topological Polar Surface Area | 110 Ų | PubChem[1] |

Hazard Identification and Classification

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Repeated Exposure | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-Term | H410: Very toxic to aquatic life with long lasting effects |

Source: Ambeed

Note on Corrosivity (B1173158): Structurally similar polyamines, such as N,N'-bis(3-aminopropyl)ethylenediamine, are classified as causing severe skin burns and eye damage (Skin Corrosion 1B). Given the presence of primary amine groups in this compound, a similar potential for skin and eye corrosivity should be assumed in the absence of specific data.

Toxicological Summary

No specific experimental toxicological studies (e.g., LD50, genotoxicity, carcinogenicity) for this compound were identified in the public domain. The hazard statement H372 ("Causes damage to organs through prolonged or repeated exposure") suggests that data on repeated dose toxicity may exist, but the specific data, including the No Observed Adverse Effect Level (NOAEL), is not available.

Table 4: Quantitative Toxicological Data

| Test | Species | Route | Value |

| Acute Oral LD50 | Not Available | Oral | Not Available |

| Acute Dermal LD50 | Not Available | Dermal | Not Available |

| Acute Inhalation LC50 | Not Available | Inhalation | Not Available |

| NOAEL (Repeated Dose) | Not Available | Not Available | Not Available |

Experimental Protocols

While the results of toxicological tests for this compound are not available, this section details the standard methodologies that would be employed to generate such data, as per OECD guidelines.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.[2][3]

-

Principle: A stepwise procedure is used where a substance is administered orally to a group of animals at a defined dose. The presence or absence of mortality in that step determines the dose for the next step.[3]

-

Animal Model: Typically, rats or mice of a single sex (usually females) are used.[2][4] Each step uses three animals.[3]

-

Dosing: The substance is administered in a single dose by gavage. Dosing levels are fixed (e.g., 5, 50, 300, 2000 mg/kg).[4]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.[4]

Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test Method (OECD 431)

This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin corrosion.

-

Principle: The test chemical is applied topically to the surface of the RHE tissue. Corrosive chemicals are identified by their ability to cause cell death, which is measured by a reduction in cell viability.

-

Test System: A commercially available, three-dimensional RHE model (e.g., SkinEthic™ RHE) is used. This model mimics the biochemical and physiological properties of the upper layers of human skin.

-

Procedure: a. The test chemical is applied to the RHE tissue for a defined exposure time (e.g., 3 minutes and 1 hour). b. After exposure, the tissue is rinsed and incubated in fresh medium. c. Cell viability is assessed using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity in living cells.

-

Endpoint: A chemical is identified as corrosive if the mean cell viability falls below specific thresholds after the defined exposure times. The method can also be used to sub-categorize corrosives into GHS subcategories 1A, 1B, and 1C.

Handling and Safety Precautions

Given the available data and analogies to similar compounds, the following precautions are recommended.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if aerosols/dusts may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures

The following first-aid measures are based on general procedures for corrosive amine compounds and should be followed in case of exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Biological Pathways and Mechanisms of Action

There is no publicly available information regarding the specific signaling pathways affected by this compound or its mechanism of toxic action. For many simple amines and amides, local toxicity is driven by their caustic nature (pH effects), leading to cell membrane disruption and necrosis upon direct contact. Systemic effects, if any, are not documented.

References

- 1. This compound | C8H18N4O2 | CID 4552223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 5. chemicalbook.com [chemicalbook.com]

Methodological & Application

Synthesis of N,N'-bis(3-aminopropyl)oxamide from Diethyl Oxalate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N,N'-bis(3-aminopropyl)oxamide, a versatile diamide (B1670390) with applications in coordination chemistry, materials science, and as a precursor for more complex molecules in drug discovery. The protocol details the reaction of diethyl oxalate (B1200264) with 1,3-diaminopropane (B46017), outlining the necessary reagents, equipment, and procedural steps. This synthesis offers a straightforward and efficient method for the preparation of this valuable chemical intermediate.

Introduction

N,N'-disubstituted oxamides are an important class of organic compounds characterized by a central oxamide (B166460) core flanked by two nitrogen atoms. The specific compound, this compound, features terminal primary amine groups, making it a valuable building block for further functionalization. The reaction between primary amines and diethyl oxalate provides a reliable method for the formation of N,N'-oxamides.[1][2] This application note presents a detailed protocol for the synthesis of this compound, including reaction setup, purification, and characterization.

Reaction Scheme

Experimental Protocol

Materials and Equipment:

-

Diethyl oxalate (99%)

-

1,3-Diaminopropane (99%)

-

Ethanol (B145695) (anhydrous)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.46 g, 10 mmol) in 40 mL of anhydrous ethanol.

-

Addition of Diamine: While stirring the solution at room temperature, slowly add a solution of 1,3-diaminopropane (1.63 g, 22 mmol, 2.2 equivalents) in 10 mL of anhydrous ethanol dropwise over a period of 15-20 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain this temperature with continuous stirring for 4 hours.

-

Cooling and Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₈N₄O₂[3] |

| Molecular Weight | 202.25 g/mol [3] |

| Appearance | White solid |

| Melting Point | Expected to be a solid with a defined melting point. |

| Solubility | Sparingly soluble in cold ethanol, soluble in hot ethanol and water. |

| Expected Spectroscopic Data | |

| ¹H NMR (D₂O) | δ (ppm): ~3.3 (t, 4H, -NH-CH₂ -), ~2.9 (t, 4H, CH₂ -NH₂), ~1.8 (quintet, 4H, -CH₂-CH₂ -CH₂-) |

| ¹³C NMR (D₂O) | δ (ppm): ~162 (C=O), ~40 (-NH-CH₂ -), ~38 (CH₂ -NH₂), ~30 (-CH₂-CH₂ -CH₂-) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch, amine and amide), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |

Note: The spectroscopic data provided are expected values based on the structure of this compound and may vary slightly based on experimental conditions and the solvent used.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism for the formation of the oxamide.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1,3-Diaminopropane is corrosive and flammable. Avoid contact with skin and eyes, and keep away from ignition sources.

-

Diethyl oxalate is harmful if swallowed.

-

Ethanol is a flammable liquid.

This protocol provides a reliable method for the synthesis of this compound. The reaction is straightforward, and the product can be isolated in good purity by precipitation and washing. The terminal amine groups of the product make it a versatile intermediate for further chemical transformations.

References

Application Notes and Protocols for N,N'-bis(3-aminopropyl)oxamide as a Crosslinking Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-bis(3-aminopropyl)oxamide as a novel crosslinking agent for epoxy resins. Due to the limited availability of specific published data on this compound, this document combines established principles of epoxy chemistry with data extrapolated from structurally similar aliphatic and polyamide curing agents to present representative protocols and expected performance characteristics.

Introduction

This compound is a unique aliphatic diamine containing a central oxamide (B166460) group. Its structure suggests potential as an effective curing agent for epoxy resins, offering a combination of flexibility, toughness, and good thermal stability to the resulting thermoset. The two primary amine groups provide reactive sites for crosslinking with epoxy functionalities, while the oxamide linkage can contribute to improved adhesion and thermal properties. This document outlines the potential applications, experimental procedures for characterization, and representative data for epoxy systems cured with this compound.

Application Notes

Chemical Structure and Properties

This compound possesses a molecular formula of C8H18N4O2 and a molecular weight of 202.25 g/mol [1]. Its key structural features relevant to epoxy curing are:

-

Primary Amine Groups: Two primary amine groups at the ends of the molecule readily react with epoxy groups to initiate polymerization and crosslinking.

-

Aliphatic Chains: The propyl chains provide flexibility to the cured epoxy network, potentially enhancing impact resistance and toughness.

-

Oxamide Linkage: The central oxamide group (-NH-CO-CO-NH-) is known to introduce hydrogen bonding capabilities, which can improve adhesion to substrates and enhance thermal stability.

Expected Performance Characteristics

Based on the performance of similar aliphatic and polyamide curing agents, epoxy resins cured with this compound are anticipated to exhibit the following properties[2][3]:

-

Good Mechanical Properties: A balance of strength and flexibility, leading to tough and durable materials.

-

Enhanced Adhesion: The polar oxamide group is expected to promote strong adhesion to various substrates, including metals and composites.

-

Moderate Thermal Stability: The aliphatic nature may limit the maximum service temperature compared to aromatic curing agents, but the oxamide group could provide an improvement over simple aliphatic diamines.

-

Room Temperature Curing: The primary amine groups should allow for curing at ambient temperatures, although a post-curing step at elevated temperatures is recommended to achieve optimal properties.

Potential Applications

The anticipated properties of this compound-cured epoxy resins make them suitable for a range of applications, including:

-

Adhesives and Sealants: Where strong adhesion and good flexibility are required.

-

Coatings: For protective coatings on metal and other substrates, offering good corrosion resistance and durability.

-

Composites: As a matrix material for fiber-reinforced composites where toughness is a key requirement.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of epoxy resins cured with this compound. It is recommended to perform preliminary tests to optimize the curing schedule for specific epoxy resin systems.

Materials

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).

-

Curing Agent: this compound.

-

Solvent (optional): Acetone or a similar solvent for viscosity reduction.

Stoichiometry Calculation

The stoichiometric amount of the curing agent is calculated based on the amine hydrogen equivalent weight (AHEW) of this compound and the EEW of the epoxy resin.

-

AHEW of this compound:

-

Molecular Weight = 202.25 g/mol

-

Number of active hydrogens = 4 (two from each primary amine group)

-

AHEW = 202.25 / 4 = 50.56 g/eq

-

-

Parts by weight of curing agent per 100 parts of epoxy resin (phr):

-

phr = (AHEW / EEW) * 100

-

Preparation of Cured Epoxy Resin Samples

-

Preheat the epoxy resin to 50-60 °C to reduce its viscosity.

-

Accurately weigh the required amount of epoxy resin and this compound into a clean, dry container based on the stoichiometric calculation.

-

Thoroughly mix the two components for 5-10 minutes until a homogeneous mixture is obtained. If using a solvent, add it at this stage and mix until uniform.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Pour the mixture into pre-heated molds treated with a mold release agent.

-

Cure the samples in an oven according to a predetermined curing schedule. A typical schedule might be 2 hours at 80 °C followed by 3 hours at 150 °C.

Characterization Protocols

-

Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin.

-

Procedure:

-

Prepare a small sample (5-10 mg) of the cured epoxy resin.

-

Place the sample in an aluminum DSC pan.

-

Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample back to room temperature.

-

Reheat the sample to 250 °C at the same heating rate.

-

The Tg is determined from the midpoint of the transition in the second heating scan.

-

-

Objective: To evaluate the thermal stability of the cured epoxy resin.

-

Procedure:

-

Place a small sample (10-15 mg) of the cured epoxy resin in a TGA crucible.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Determine the onset of decomposition temperature and the char yield at 800 °C.

-

-

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cured epoxy resin.